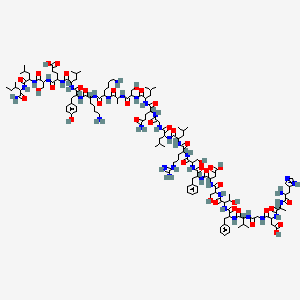
phi, Porcine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peptide histidine isoleucine (PHI) is a heptacosapeptide originally isolated from the upper intestine of pigs. It is a member of the glucagon-secretin family of peptides, which includes vasoactive intestinal peptide, secretin, glucagon, and gastric inhibitory polypeptide. PHI has been found to exhibit a variety of biological activities, such as stimulating insulin secretion, causing vasodilation, and increasing intestinal fluid transport .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
PHI can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin, followed by purification using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of PHI involves the extraction and purification of the peptide from porcine intestinal tissue. The process includes homogenization of the tissue, followed by extraction with acidified solvents. The extract is then subjected to various chromatographic techniques, such as ion-exchange chromatography and reverse-phase HPLC, to isolate and purify PHI .
Analyse Des Réactions Chimiques
Types of Reactions
PHI undergoes various chemical reactions, including:
Oxidation: PHI can be oxidized at its methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can target disulfide bonds within the peptide, if present.
Substitution: Amino acid residues within PHI can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Site-directed mutagenesis or chemical synthesis methods are employed to substitute specific amino acids.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Reduced forms of disulfide-containing peptides.
Substitution: Peptide analogs with altered amino acid sequences.
Applications De Recherche Scientifique
PHI has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, structure, and function.
Biology: Investigated for its role in various physiological processes, such as insulin secretion and vasodilation.
Medicine: Explored for its potential therapeutic applications in conditions like diabetes and cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques .
Mécanisme D'action
PHI exerts its effects by binding to specific receptors on target cells, leading to the activation of intracellular signaling pathways. For example, PHI can bind to receptors on pancreatic beta cells, stimulating insulin secretion through the activation of adenylate cyclase and subsequent increase in cyclic adenosine monophosphate (cAMP) levels. In vascular smooth muscle cells, PHI induces vasodilation by increasing cAMP levels, leading to the relaxation of the muscle .
Comparaison Avec Des Composés Similaires
PHI is structurally and functionally similar to other members of the glucagon-secretin family of peptides, such as:
Vasoactive Intestinal Peptide (VIP): Shares sequence homology with PHI and exhibits similar biological activities, such as vasodilation and stimulation of insulin secretion.
Secretin: Another peptide in the same family, involved in the regulation of water and bicarbonate secretion in the pancreas.
Glucagon: A peptide hormone that raises blood glucose levels by promoting glycogen breakdown in the liver.
PHI is unique in its specific amino acid sequence and its distinct biological activities, which make it a valuable tool for scientific research and potential therapeutic applications .
Propriétés
IUPAC Name |
4-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C136H216N36O40/c1-18-73(14)109(111(141)188)171-128(205)92(52-71(10)11)161-132(209)100(64-175)166-121(198)87(42-44-105(182)183)155-122(199)89(49-68(4)5)160-125(202)94(55-79-37-39-81(178)40-38-79)162-118(195)84(35-26-28-46-138)153-117(194)83(34-25-27-45-137)152-112(189)75(16)150-130(207)98(62-173)167-124(201)91(51-70(8)9)159-120(197)86(41-43-102(140)179)151-103(180)60-146-115(192)88(48-67(2)3)157-123(200)90(50-69(6)7)158-119(196)85(36-29-47-145-136(142)143)154-131(208)99(63-174)168-126(203)93(53-77-30-21-19-22-31-77)163-127(204)97(58-107(186)187)164-133(210)101(65-176)169-135(212)110(76(17)177)172-129(206)95(54-78-32-23-20-24-33-78)165-134(211)108(72(12)13)170-104(181)61-147-116(193)96(57-106(184)185)156-113(190)74(15)149-114(191)82(139)56-80-59-144-66-148-80/h19-24,30-33,37-40,59,66-76,82-101,108-110,173-178H,18,25-29,34-36,41-58,60-65,137-139H2,1-17H3,(H2,140,179)(H2,141,188)(H,144,148)(H,146,192)(H,147,193)(H,149,191)(H,150,207)(H,151,180)(H,152,189)(H,153,194)(H,154,208)(H,155,199)(H,156,190)(H,157,200)(H,158,196)(H,159,197)(H,160,202)(H,161,209)(H,162,195)(H,163,204)(H,164,210)(H,165,211)(H,166,198)(H,167,201)(H,168,203)(H,169,212)(H,170,181)(H,171,205)(H,172,206)(H,182,183)(H,184,185)(H,186,187)(H4,142,143,145) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIBDEARFMWSND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CN=CN4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C136H216N36O40 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2995.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
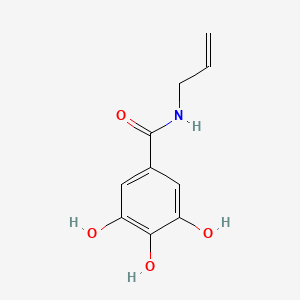

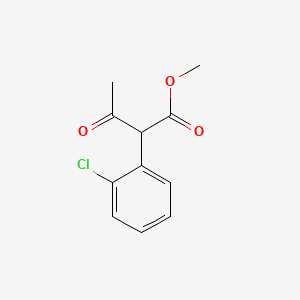
![(3S)-4-amino-3-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,16R,19S,22S)-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B12327701.png)

![2-[(1,3-Dimethylbenzimidazol-3-ium-2-yl)methoxy]phenol](/img/structure/B12327704.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] hexadecanoate](/img/structure/B12327706.png)
![4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12327712.png)
![5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-d][1,4]diazepine](/img/structure/B12327725.png)

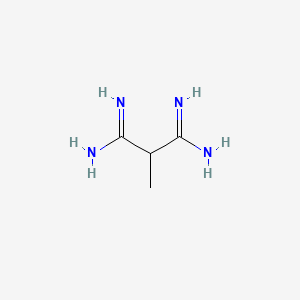
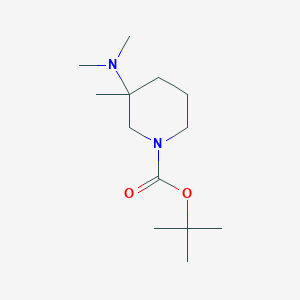
![N,N-diethyl-5a-hydroxy-7-methyl-5-oxo-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12327778.png)
![methyl 2-hydroxy-6-[(E)-2-pyridin-2-ylethenyl]benzoate](/img/structure/B12327784.png)
